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Compound of Interest

Compound Name:
4'-Fluorospiro[cyclopropane-1,3'-

indolin]-2'-one

CAS No.: 913720-11-3

Cat. No.: B1498121 Get Quote

Executive Summary
This application note details the strategic synthesis of spiroindolinone-based podands, a class

of acyclic supramolecular hosts, utilizing 4'-fluorospiroindolinone as the core building block.

Spiroindolinones are privileged scaffolds in drug discovery, known for their ability to mimic

peptide turns and interact with proteins such as MDM2-p53. The incorporation of fluorine at the

C4' position (derived from 4-fluoroisatin) significantly alters the electronic properties of the

aromatic core, enhancing metabolic stability and lipophilicity. By functionalizing this core with

polyether or polyamine chains ("podand arms"), researchers can create ion-selective hosts or

improve the aqueous solubility and bioavailability of cytotoxic pharmacophores.

This guide provides a validated, step-by-step protocol for the multicomponent assembly of the

fluorinated core followed by chemoselective N-alkylation to generate the podand architecture.

Strategic Analysis & Retrosynthesis
The synthesis is designed around a "Core-First" approach. The 4'-fluorospiroindolinone scaffold

is constructed via a one-pot multicomponent reaction (MCR), ensuring atom economy.
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Subsequently, the podand "arms" are attached to the chemically distinct amide nitrogen of the

oxindole ring.

Structural Definition
Building Block: 4'-Fluorospiro[indoline-3,4'-pyran] (Note: "4'-fluoro" here refers to the C4

position of the oxindole ring, derived from 4-fluoroisatin, following spiro-nomenclature

conventions where the oxindole is often primed or numbered distinctly).

Podand Arm: Oligoethylene glycol chains (e.g., TEG) to impart cation binding capability and

water solubility.

Retrosynthetic Pathway
The target molecule is disassembled into three primary precursors:

4-Fluoroisatin: The source of the fluorinated oxindole core.

CH-Acidic Carbonyls: Malononitrile and a 1,3-dicarbonyl (e.g., Dimedone) to form the pyran

ring.

Electrophilic Podand Arm: Tosylated or halogenated polyethers.

Figure 1: Retrosynthetic strategy isolating the 4'-fluorospiroindolinone core as the primary

building block.

Experimental Protocols
Protocol A: Synthesis of the 4'-Fluorospiroindolinone
Core
Objective: To synthesize 2-amino-3-cyano-4'-fluoro-7,7-dimethyl-5-oxo-5,6,7,8-

tetrahydrospiro[chromene-4,3'-indoline]-2'-one.

Mechanism: This reaction proceeds via a Knoevenagel condensation of 4-fluoroisatin and

malononitrile to form an isatylidene intermediate, followed by a Michael addition of dimedone

(in its enol form), and subsequent cyclization.
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Materials:

4-Fluoroisatin (1.0 mmol)

Malononitrile (1.1 mmol)

Dimedone (1.0 mmol)

Catalyst: DABCO (10 mol%) or Piperidine (drops)

Solvent: Ethanol (5 mL) or Ethanol/Water (1:1) for Green Chemistry compliance.

Step-by-Step Procedure:

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-

fluoroisatin (165 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in 5 mL of Ethanol.

Catalyze: Add DABCO (11 mg, 0.1 mmol). Stir at room temperature for 10 minutes until the

solution turns dark red/orange (formation of isatylidene malononitrile).

Addition: Add dimedone (140 mg, 1.0 mmol) to the reaction mixture.

Reflux: Heat the mixture to reflux (80°C) for 60–90 minutes. Monitor reaction progress via

TLC (Eluent: Ethyl Acetate/Hexane 1:1). The product usually precipitates as a solid.

Work-up: Cool the reaction mixture to room temperature and then to 4°C in an ice bath for 30

minutes.

Filtration: Filter the precipitate under vacuum. Wash the solid cake with cold ethanol (2 x 3

mL) and water (2 x 5 mL) to remove unreacted malononitrile and catalyst.

Purification: Recrystallize from hot ethanol if necessary.

Expected Yield: 85–92%

Appearance: White to pale yellow crystalline solid.

Validation Point (NMR):
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1H NMR (DMSO-d6): Look for the disappearance of the dimedone CH2 signals (approx 2.5

ppm) and the appearance of the spiro-pyran peaks. The NH of the oxindole should appear

as a singlet around 10.5–11.0 ppm. The NH2 of the aminopyran ring appears as a broad

singlet at 7.0–7.2 ppm.

Protocol B: Podand Assembly via N-Alkylation
Objective: Functionalization of the N1-position of the oxindole core with a triethylene glycol

monomethyl ether chain.

Rationale: The N-H proton of the oxindole moiety is acidic (pKa ~18.5 in DMSO). Using a weak

base like K2CO3 in a polar aprotic solvent allows for selective alkylation at the nitrogen without

affecting the amino group on the pyran ring (which is less nucleophilic due to conjugation with

the nitrile and ester/lactone).

Materials:

4'-Fluorospiroindolinone Core (from Protocol A) (1.0 mmol)

2-(2-(2-Methoxyethoxy)ethoxy)ethyl bromide (MPEG3-Br) (1.2 mmol)

Base: Anhydrous Potassium Carbonate (K2CO3) (2.0 mmol)

Catalyst: Potassium Iodide (KI) (0.1 mmol) - Finkelstein condition to accelerate reaction.

Solvent: Dry DMF or Acetonitrile.

Step-by-Step Procedure:

Activation: In a dried 25 mL flask, dissolve the spiro-core (1.0 mmol) in anhydrous DMF (5

mL). Add K2CO3 (276 mg, 2.0 mmol) and stir at room temperature for 15 minutes.

Alkylation: Add MPEG3-Br (1.2 mmol) and KI (16 mg, 0.1 mmol) to the suspension.

Reaction: Heat the mixture to 60°C for 4–6 hours.

Note: Do not overheat (>80°C) to avoid O-alkylation of the pyran enolate system, though

N-alkylation is kinetically favored.
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Quench: Pour the reaction mixture into crushed ice (50 g). Stir vigorously. The product may

precipitate or form an oil.

Extraction: If an oil forms, extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic

layers with Brine (2 x 10 mL) to remove DMF.

Drying: Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Purification: Purify via Column Chromatography (Silica Gel, MeOH/DCM 1:20).

Figure 2: Integrated workflow for the two-stage synthesis of spiroindolinone podands.

Biological Evaluation Guidelines
These fluorinated podands are often evaluated for antimicrobial activity (due to the spiro-core)

and cytotoxicity (MDM2 inhibition).

Antimicrobial Assay (MIC Determination)
Method: Broth Microdilution Method (CLSI guidelines). Target Strains:S. aureus (Gram+), E.

coli (Gram-), C. albicans (Fungal).

Parameter Specification

Inoculum Size CFU/mL

Media Mueller-Hinton Broth (MHB)

Compound Solvent DMSO (Final concentration < 1%)

Concentration Range 0.5 µg/mL to 256 µg/mL (Serial 2-fold dilution)

Positive Control Ciprofloxacin (Bacteria), Fluconazole (Fungi)

Readout
Visual turbidity or OD600 after 24h incubation at

37°C

Data Interpretation:

Highly Active: MIC < 10 µg/mL
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Moderately Active: MIC 10–64 µg/mL

Inactive: MIC > 128 µg/mL

Note: 4'-Fluorinated derivatives often show 2-4x lower MICs against Gram-positive bacteria

compared to non-fluorinated analogs due to increased lipophilicity facilitating membrane

penetration.

Structure-Activity Relationship (SAR) Insights
Fluorine Effect: The 4'-F substitution (on the oxindole) prevents metabolic oxidation at that

position and increases the acidity of the NH (if unalkylated), strengthening hydrogen bonds.

In podands, the F atom modulates the electron density of the aromatic ring, affecting

stacking interactions with DNA or protein targets.

Podand Chain Length: Longer chains (PEG-3 to PEG-6) generally improve water solubility

but may reduce membrane permeability. A PEG-3 (triethylene glycol) chain is often the

"sweet spot" for balanced pharmacokinetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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